molecular formula C10H14N2O2 B2463901 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 1098351-02-0

4-amino-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No. B2463901
CAS RN: 1098351-02-0
M. Wt: 194.234
InChI Key: QOCMQBSNSKYHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-N-(2-hydroxyethyl)-N-methylbenzamide” is a chemical compound with the molecular formula C9H12N2O2 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The compound appears as a white to light yellow powder or crystal . It has a melting point range of 174.0 to 182.0 °C . The compound is soluble in water .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Characterization : A related compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, was synthesized and characterized by spectroscopic methods. Its structure, confirmed by X-ray analysis, features an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

  • Metabolic Conversion : The stability and metabolic conversion of N-methylbenzamides, including derivatives of 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide, were investigated. N-(Hydroxymethyl)-benzamide was identified as a major metabolite of N-methylbenzamide in vitro, highlighting the importance of the compound in metabolic studies (Ross et al., 1983).

Pharmacological Research

  • Anticonvulsant Activity : Research on 4-aminobenzamides, a similar class of compounds, has shown promising anticonvulsant effects. These compounds were tested in mice against seizures, revealing insights into their potential therapeutic applications (Clark et al., 1984).

  • Gastroprokinetic Activity : Studies on related benzamides have shown potent gastroprokinetic activity, suggesting potential applications in digestive disorders (Morie et al., 1995).

Material Science and Chemistry

  • Adsorption Studies : A study on a similar compound, N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide, used in hydrous zirconium oxide composites, demonstrated its efficacy in removing Ni(II) from aqueous solutions. This indicates potential applications in environmental remediation (Rahman & Nasir, 2019).

  • Polyimide Synthesis : Novel aromatic polyimides were synthesized using derivatives of 4-aminobenzamides, highlighting their role in developing advanced materials with potential applications in various industries (Butt et al., 2005).

Safety and Hazards

The safety data sheet for “4-amino-N-(2-hydroxyethyl)-N-methylbenzamide” was not available in the resources I found . Therefore, it’s crucial to handle this compound with care, following standard laboratory safety protocols.

properties

IUPAC Name

4-amino-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(6-7-13)10(14)8-2-4-9(11)5-3-8/h2-5,13H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCMQBSNSKYHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-hydroxyethyl)-N-methylbenzamide

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